2-methylbutan-2-ol;zirconium

Volatility Vapor Pressure ALD Precursor

2-Methylbutan-2-ol;zirconium (CAS 24675-20-5), also known as zirconium tetra-tert-amyloxide, is a homoleptic zirconium(IV) alkoxide with the molecular formula C20H44O4Zr. This compound is a liquid at room temperature and serves as a metal-organic precursor for the deposition of zirconium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.

Molecular Formula C20H48O4Zr
Molecular Weight 443.8 g/mol
Cat. No. B12319079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylbutan-2-ol;zirconium
Molecular FormulaC20H48O4Zr
Molecular Weight443.8 g/mol
Structural Identifiers
SMILESCCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.CCC(C)(C)O.[Zr]
InChIInChI=1S/4C5H12O.Zr/c4*1-4-5(2,3)6;/h4*6H,4H2,1-3H3;
InChIKeyKUOIDKZXLWUSNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutan-2-ol;Zirconium (Zirconium Tetra-tert-amyloxide): Core Identifiers and Baseline Procurement Profile


2-Methylbutan-2-ol;zirconium (CAS 24675-20-5), also known as zirconium tetra-tert-amyloxide, is a homoleptic zirconium(IV) alkoxide with the molecular formula C20H44O4Zr [1]. This compound is a liquid at room temperature and serves as a metal-organic precursor for the deposition of zirconium-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes . Its procurement is primarily driven by applications in microelectronics, high-k dielectrics, and advanced materials research .

Why In-Class Zirconium Alkoxides Cannot Be Considered Interchangeable for 2-Methylbutan-2-ol;Zirconium


Within the class of zirconium tetra-alkoxides (Zr(OR)4), even minor variations in the alkoxide ligand's steric bulk and branching structure produce pronounced and quantifiable differences in critical precursor properties, including volatility, thermal stability, and decomposition pathway [1]. These differences directly impact deposition process windows, film uniformity, and final material purity. Consequently, substituting one zirconium alkoxide for another—for example, using the common tert-butoxide analog (ZTB) in place of the tert-amyloxide—without adjusting process parameters can lead to suboptimal film growth rates, increased carbon contamination, or complete process failure [1]. The following evidence guide details the specific, quantifiable differentiators that support this compound's selection over its closest analogs.

2-Methylbutan-2-ol;Zirconium: Head-to-Head Quantitative Differentiation Evidence


Reduced Volatility Relative to Zirconium Tetra-tert-butoxide (ZTB) Confers Enhanced Process Control

Zirconium tetra-tert-amyloxide exhibits significantly lower volatility compared to the widely used zirconium tetra-tert-butoxide (ZTB) [1]. Under comparable reduced pressure conditions, the tert-amyloxide has a boiling point of 138°C at 5 mmHg, whereas ZTB boils at 70°C at 2 mmHg [2] or 81°C at 3 mmHg . This difference translates to a lower vapor pressure at typical precursor delivery temperatures, which can be advantageous for controlling precursor flux in deposition systems and mitigating issues of premature condensation or excessive gas-phase reactions [1].

Volatility Vapor Pressure ALD Precursor CVD Precursor

Thermal Stability Threshold for Fractional Distillation Differs from Zirconium Tetra-tert-butoxide

Comparative thermal stability studies by Bradley and Faktor (1959) established that both zirconium tetra-tert-butoxide and tetra-tert-amyloxide are stable enough to be fractionally distilled at 250°C [1]. However, the required pressure conditions differ substantially: the tert-butoxide can be distilled under atmospheric pressure (760 mmHg), whereas the tert-amyloxide requires a reduced pressure of 175 mmHg to achieve the same stability threshold [1]. This indicates that while both compounds exhibit high thermal stability, the tert-amyloxide's decomposition or oligomerization processes are more sensitive to pressure, providing a distinct handle for purification or process optimization.

Thermal Stability Purification Decomposition

Decomposition Kinetics Exhibit a Distinct Temperature Window (208-247°C) for Potential Selective Pyrolysis

The thermal decomposition of zirconium tetra-tert-amyloxide follows a chain mechanism and was kinetically characterized over a temperature range of 208 to 247°C, with the majority of work conducted at 218.4°C [1]. This well-defined decomposition window is a specific, quantifiable characteristic of this compound. While similar data for other zirconium alkoxides exist, the unique temperature profile and the sigmoidal pressure-time curves (indicative of an autocatalytic chain mechanism) represent a material-specific kinetic signature that directly influences the choice of deposition temperature and the resulting film properties in pyrolytic CVD processes [1].

Decomposition Kinetics Pyrolysis Reaction Mechanism

Unique Application in Laser Isotope Separation Differentiates from Standard ALD/CVD Precursors

Unlike the more common zirconium alkoxides used solely for thin-film deposition, zirconium tetra-tert-amyloxide has been specifically identified as a suitable precursor for the laser-based separation of zirconium isotopes [1]. The method, as disclosed in a patent, involves irradiating the compound (along with the tert-butoxide and isopropoxide analogs) with a CO2 laser tuned to the vibrational frequencies of specific Zr-isotope bonds [1]. This application leverages the compound's volatility and the distinct spectroscopic properties imparted by the tert-amyloxide ligand, a functional niche not shared by all members of the zirconium alkoxide class. The patent explicitly lists Zr(OC5H11)4t as a key starting material for this process [1].

Isotope Separation Laser Chemistry Nuclear Applications

2-Methylbutan-2-ol;Zirconium: High-Value Application Scenarios Stemming from Quantitative Evidence


ALD of ZrO2 High-k Dielectrics Requiring Tight Precursor Flux Control

The lower volatility of zirconium tetra-tert-amyloxide (boiling point 138°C at 5 mmHg) compared to zirconium tetra-tert-butoxide (boiling point 70-81°C at 2-3 mmHg) [1] makes it an excellent candidate for ALD processes where precise control over the precursor pulse is paramount. The reduced vapor pressure minimizes the risk of oversaturation and gas-phase nucleation, promoting self-limited, layer-by-layer growth. This property is particularly valuable for depositing ultra-thin (<5 nm) ZrO2 films as gate dielectrics in advanced CMOS devices, where any non-uniformity or carbon residue can severely degrade electrical performance. This scenario is directly supported by volatility data from [2] and .

CVD of ZrO2 Films at Elevated Temperatures with Optimized Thermal Budget

The defined thermal decomposition window (208-247°C) and the specific pressure-dependent stability profile (stable for distillation at 250°C/175 mmHg) [3] provide process engineers with a well-characterized thermal budget for CVD. This allows for the selection of a deposition temperature that ensures complete precursor decomposition and efficient film growth while avoiding excessive thermal stress on temperature-sensitive substrates. This is a key advantage over precursors with less well-defined or lower decomposition temperatures, which may require higher temperatures leading to substrate damage or lower temperatures resulting in incomplete reaction and carbon contamination. This application is directly supported by kinetic data from [4].

Precursor for Laser-Assisted Isotopic Enrichment of Zirconium

Zirconium tetra-tert-amyloxide is a key starting material in patented methods for producing zirconium with a low neutron-absorption cross-section [5]. This is achieved by using a CO2 laser to selectively excite and separate specific zirconium isotopes (e.g., enriching 90Zr or depleting 91Zr) within the volatile precursor molecule [5]. This application is critical for producing zirconium alloys for nuclear reactor components (e.g., fuel cladding), where a low neutron capture cross-section is essential for fuel efficiency. The specific use of this compound in this context is a unique, patent-backed differentiator that sets it apart from other zirconium alkoxides used solely in the semiconductor industry. This scenario is directly supported by the claims in [5].

Technical Documentation Hub

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